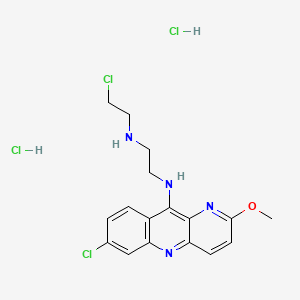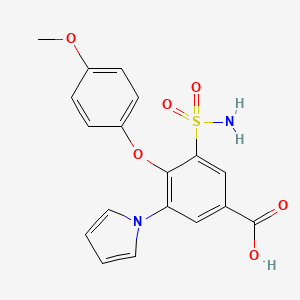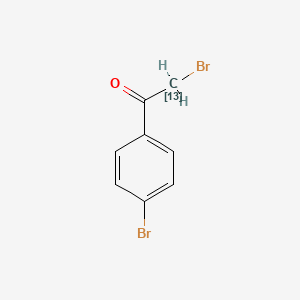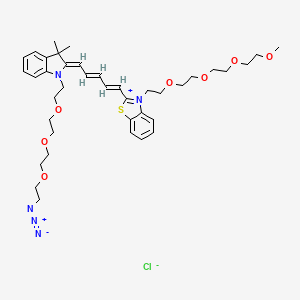![molecular formula C5H15NNaO7P2 B15126011 Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) CAS No. 121368-58-9](/img/structure/B15126011.png)
Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) is a chemical compound with the molecular formula C5H13NNa2O7P2 and a molecular weight of 307.086 g/mol . It is also known by other names such as Dimethyl APD Disodium and Olpadronate sodium . This compound is characterized by its phosphonic acid groups and is used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) involves the reaction of dimethylamine with a suitable phosphonic acid derivative under controlled conditions . The reaction typically requires a solvent such as water or an organic solvent and may involve heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, influencing their availability and activity in biological systems . It also affects cellular pathways related to phosphate and calcium metabolism, which is crucial for its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) can be compared with other similar compounds such as:
- Phosphonic acid, P,P’-[1-hydroxypropylidene]bis-, sodium salt (1:2)
- Phosphonic acid, P,P’-[1-hydroxyethylidene]bis-, sodium salt (1:3)
- Phosphonic acid, [1-(acetylamino)propylidene]bis-, calcium sodium salt (1:1:1)
These compounds share similar structural features but differ in their specific functional groups and metal ion associations, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
121368-58-9 |
|---|---|
Formule moléculaire |
C5H15NNaO7P2 |
Poids moléculaire |
286.11 g/mol |
InChI |
InChI=1S/C5H15NO7P2.Na/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13;/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13); |
Clé InChI |
WVQALFASDFRNTP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)

![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)

![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
